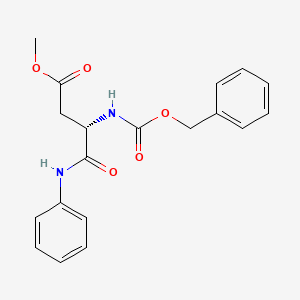![molecular formula C18H23NO2 B1647993 环丙基[4-[1-(4,4-二甲基-4,5-二氢-1,3-恶唑-2-基)-1-甲基乙基]苯基]甲苯酮 CAS No. 192885-02-2](/img/structure/B1647993.png)
环丙基[4-[1-(4,4-二甲基-4,5-二氢-1,3-恶唑-2-基)-1-甲基乙基]苯基]甲苯酮
描述
科学研究应用
合成和化学性质
- 环丙基 4‐(3‐(1H‐咪唑‐4‐基)丙氧基)苯基甲苯酮,一种组胺 H3 受体的参考拮抗剂,可以使用基于酰化氟芳烃的 SNAr 反应制备,并在一步法中进行额外的环化,从而无需色谱纯化步骤并获得良好的产率 (Stark,2000)。
- 已经报道了一种高效、高产且一步法的苯基环丙基甲苯酮合成方法。该方法包括在 NaH/TBAB 存在下,不同芳基醇与 4'-氟-4-氯丁苯酮在 THF/DMF 中的反应。评价了这些化合物的抗结核活性 (Dwivedi 等人,2005)。
在医学研究中的应用
- 一项关于由三重态 1-烷氧基和 1-(苄氧基)-9,10-蒽醌形成的 1,5-双自由基的研究,使用环丙基甲基和(反式-2-苯基环丙基)甲基自由基时钟来估计由取代的 1-烷氧基-9,10-蒽醌形成的三重态双自由基的寿命 (Smart 等人,1997)。
- 化合物(4-甲氧苯基)(3,4,5-三甲氧苯基)甲苯酮抑制微管蛋白聚合,诱导 G2/M 阻滞,并触发人白血病 HL-60 细胞凋亡,显示出有希望的抗癌治疗潜力 (Magalhães 等人,2013)。
化学反应和机理
- 由环丙烯酮和甲醇中的盐酸羟胺制备的环丙烯酮肟与烷基和芳基异氰酸酯在三乙胺存在下反应,得到 1:2 加成产物 4,6-二氮杂螺[2.3]己烯酮,产率中等 (吉田等人,1988)。
- 一项关于环庚并[b][1,4]苯并噻嗪合成的研究探讨了这些环庚并苯并噻嗪的反应性,讨论了它们与 O-和 N-类似物的性质之间的联系 (信都等人,1985)。
药学和生物医学意义
- 开发了一种单罐偶极环加成反应/Cope 消除序列,以获得含有合成挑战手性中心的新型 P2X7 拮抗剂。这些化合物在治疗情绪障碍方面具有潜在应用 (Chrovian 等人,2018)。
- 大气压化学电离多级质谱用于表征环丙氨基酸立体异构合成子,在药物研究中显示出潜力 (Cristoni 等人,2000)。
安全和危害
作用机制
Target of Action
Compounds with similar structures, such as those containing an oxazol ring, have been found to exhibit a broad range of biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .
Result of Action
Similar compounds have been found to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
属性
IUPAC Name |
cyclopropyl-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-17(2)11-21-16(19-17)18(3,4)14-9-7-13(8-10-14)15(20)12-5-6-12/h7-10,12H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZLKVUYPDRIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)C(=O)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

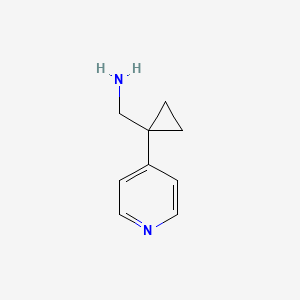
![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)



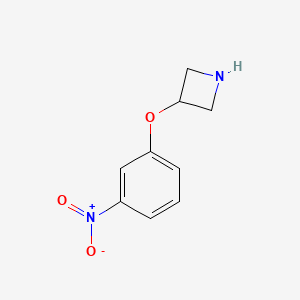


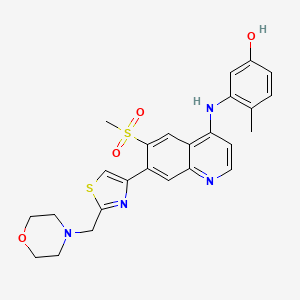

![Thieno[2,3-d]pyrimidin-2(1H)-one, 4-amino-](/img/structure/B1647943.png)
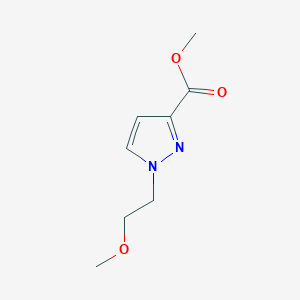
![{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine](/img/structure/B1647945.png)
